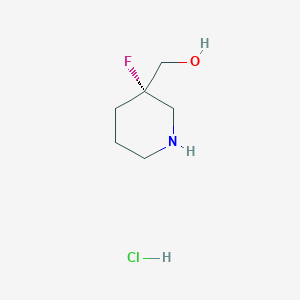
4-Bromo-2-(2-bromoethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-bromoethoxy)benzonitrile is an organic compound with the molecular formula C9H8Br2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromo group at the 4-position and a 2-(2-bromoethoxy) group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-bromoethoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromobenzonitrile+2-BromoethanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-bromoethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or corresponding oxides.
Reduction: Formation of benzylamines
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-bromoethoxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-bromoethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Lacks the 2-(2-bromoethoxy) group, making it less reactive in certain nucleophilic substitution reactions.
2-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the 2-(2-bromoethoxy) group, leading to different reactivity and applications.
4-Bromo-2-(2-ethoxyethoxy)benzonitrile: Contains an ethoxyethoxy group instead of the bromoethoxy group, affecting its chemical properties and reactivity
Uniqueness
4-Bromo-2-(2-bromoethoxy)benzonitrile is unique due to the presence of both bromo and nitrile groups, which provide a combination of reactivity and binding properties that are useful in various chemical and biological applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H7Br2NO |
|---|---|
Molekulargewicht |
304.97 g/mol |
IUPAC-Name |
4-bromo-2-(2-bromoethoxy)benzonitrile |
InChI |
InChI=1S/C9H7Br2NO/c10-3-4-13-9-5-8(11)2-1-7(9)6-12/h1-2,5H,3-4H2 |
InChI-Schlüssel |
MRXFCDVFUKKEDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OCCBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
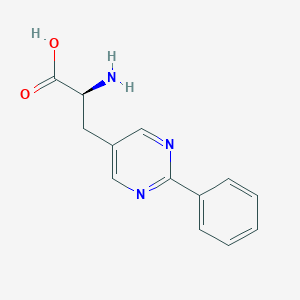
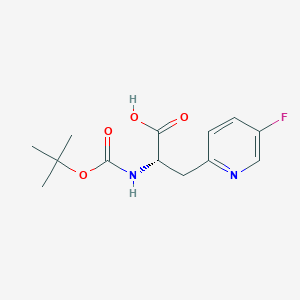
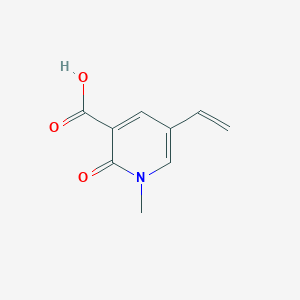

![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15226033.png)
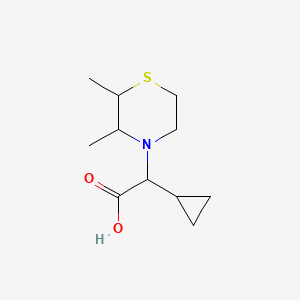

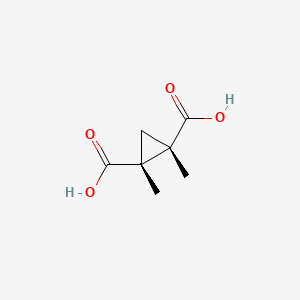
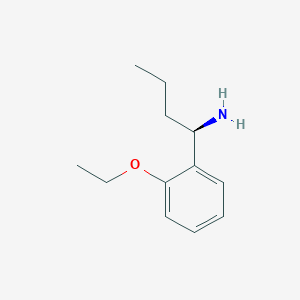
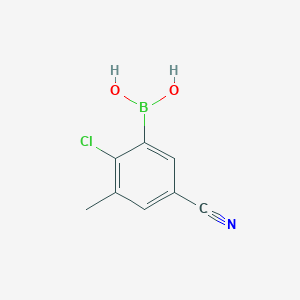

![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
